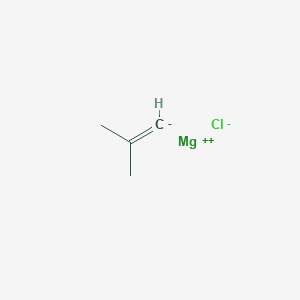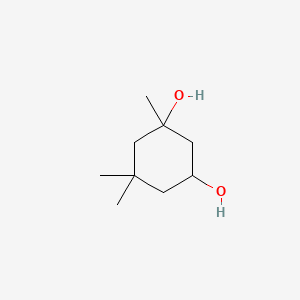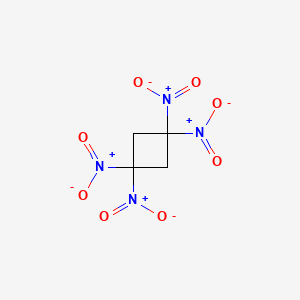
1,1,3,3-Tetranitrocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetranitrocyclobutane is a chemical compound with the molecular formula C4H4N4O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetranitrocyclobutane can be synthesized through a series of nitration reactions. The process typically involves the nitration of cyclobutane derivatives under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetranitrocyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1,1,3,3-Tetranitrocyclobutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrated compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetranitrocyclobutane involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethylcyclobutane
- Cyclobutane derivatives with different substituents
Comparison
1,1,3,3-Tetranitrocyclobutane is unique due to its high degree of nitration, which imparts distinct chemical properties compared to other cyclobutane derivatives. The presence of multiple nitro groups makes it highly reactive and suitable for specific applications in high-energy materials and explosives .
Properties
CAS No. |
120167-77-3 |
|---|---|
Molecular Formula |
C4H4N4O8 |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
1,1,3,3-tetranitrocyclobutane |
InChI |
InChI=1S/C4H4N4O8/c9-5(10)3(6(11)12)1-4(2-3,7(13)14)8(15)16/h1-2H2 |
InChI Key |
XKRNFGWJXBLIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


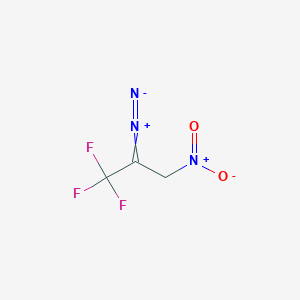
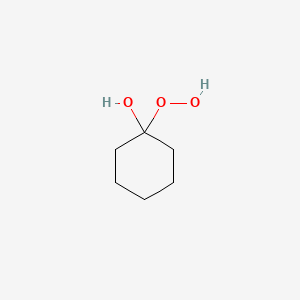
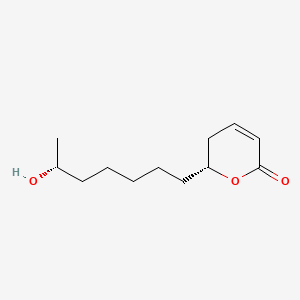
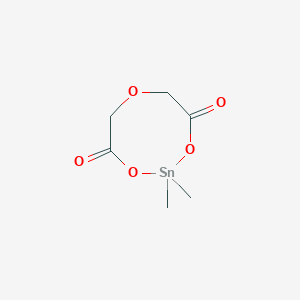
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

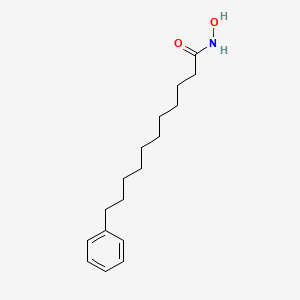
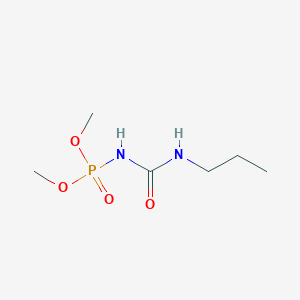
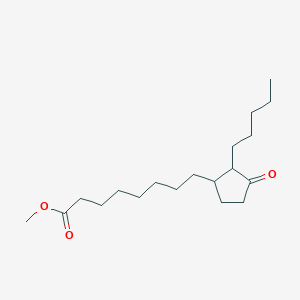
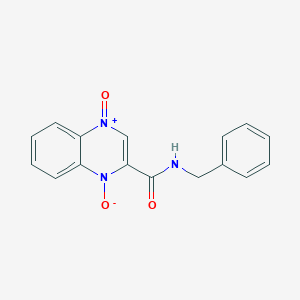
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
